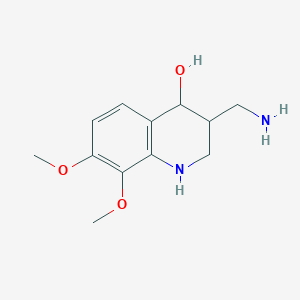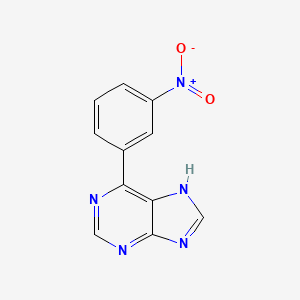
6-(3-nitrophenyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The presence of a nitrophenyl group at the 6-position of the purine ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purine typically involves the introduction of the nitrophenyl group to the purine core. One common method is the nucleophilic aromatic substitution reaction, where a suitable nitrophenyl halide reacts with a purine derivative under basic conditions. For example, 6-chloropurine can be reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst to yield 6-(3-Nitrophenyl)-9H-purine.
Industrial Production Methods
Industrial production of 6-(3-Nitrophenyl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The purine ring can undergo substitution reactions, such as halogenation or alkylation, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and alkylating agents like methyl iodide (CH₃I).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Nitrophenyl)-9H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(3-Nitrophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The purine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-Nitrophenyl)-9H-adenine: Similar structure with an amino group at the 6-position instead of a hydrogen atom.
6-(3-Nitrophenyl)-9H-guanine: Contains an additional amino group at the 2-position of the purine ring.
6-(3-Nitrophenyl)-9H-xanthine: Has a keto group at the 2-position and an additional keto group at the 6-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purine is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
918537-00-5 |
|---|---|
Molekularformel |
C11H7N5O2 |
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |
InChI-Schlüssel |
GKIUTLWTRHWQJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



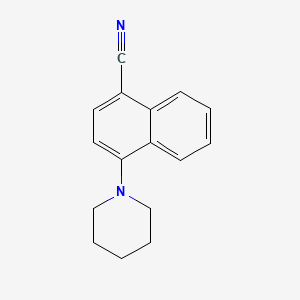
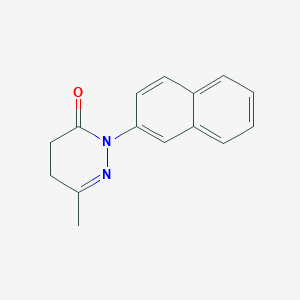

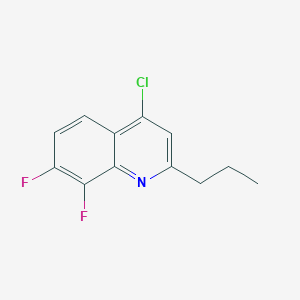
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
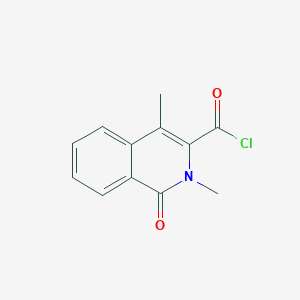

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

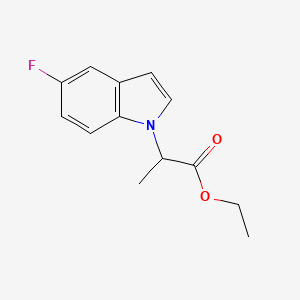
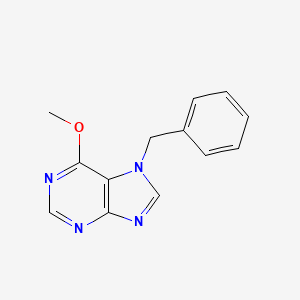
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
